molecular formula C22H18N4O3 B2658591 1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-68-3

1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2658591
CAS No.: 899947-68-3
M. Wt: 386.411
InChI Key: WJKZIPMKPZLBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines This compound is characterized by its unique structure, which includes a purine core fused with an oxazole ring, and various substituents such as methyl, phenethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamides under high-temperature conditions.

    Oxazole Ring Formation: The oxazole ring is introduced through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl lithium in anhydrous conditions for phenyl substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenethyl-7-phenylxanthine: Similar structure but lacks the oxazole ring.

    1-methyl-3-phenethyl-7-phenylimidazo[2,1-f]purine-2,4(1H,3H)-dione: Contains an imidazole ring instead of an oxazole ring.

    1-methyl-3-phenethyl-7-phenylpyrazolo[3,4-f]purine-2,4(1H,3H)-dione: Contains a pyrazole ring instead of an oxazole ring.

Uniqueness

1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific combination of substituents and the presence of an oxazole ring fused with a purine core

Properties

IUPAC Name

4-methyl-7-phenyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-24-19-18(20(27)25(22(24)28)13-12-15-8-4-2-5-9-15)26-14-17(29-21(26)23-19)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKZIPMKPZLBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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